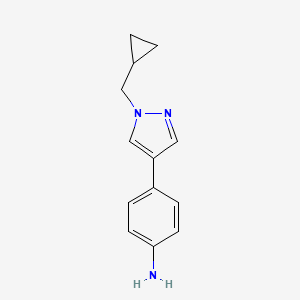

4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-phenylamine

Descripción

Propiedades

IUPAC Name |

4-[1-(cyclopropylmethyl)pyrazol-4-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-13-5-3-11(4-6-13)12-7-15-16(9-12)8-10-1-2-10/h3-7,9-10H,1-2,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFRPTALRODJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the pyrazole ring bearing the cyclopropylmethyl substituent.

- Coupling of the pyrazole intermediate with a phenylamine derivative, often via palladium-catalyzed cross-coupling reactions.

This approach allows for the regioselective introduction of the cyclopropylmethyl group at the N1 position of the pyrazole and the attachment at the 4-position to the phenylamine ring.

Detailed Synthetic Route

One documented method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a pyrazolyl boronic acid derivative and a halogenated aniline:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Preparation of 1-(cyclopropylmethyl)-1H-pyrazol-4-yl boronic acid or ester | Synthesis of the boronic acid derivative of the pyrazole ring with cyclopropylmethyl substitution at N1. |

| 2 | 4-Bromoaniline or 4-iodoaniline | Halogenated phenylamine used as coupling partner. |

| 3 | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst for Suzuki coupling. |

| 4 | Base: Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) | To facilitate the coupling reaction. |

| 5 | Solvent: Mixture of water and organic solvent (e.g., dioxane or tetrahydrofuran) | Medium for the reaction. |

| 6 | Temperature: Reflux or 80-100°C | To promote the coupling reaction. |

| 7 | Reaction time: Several hours (typically 4-24 h) | Duration for completion. |

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the pyrazolyl boronic acid, and reductive elimination to form the C-C bond linking the pyrazole and phenylamine moieties.

Alternative Synthetic Approaches

Direct amination of pyrazole derivatives: In some cases, the phenylamine moiety can be introduced by nucleophilic aromatic substitution or Buchwald-Hartwig amination, although these are less common for this compound.

Cyclization methods: Pyrazole rings can be formed by cyclization of hydrazines with 1,3-dicarbonyl compounds bearing the cyclopropylmethyl substituent, followed by functionalization to introduce the phenylamine group.

Purification and Characterization

After synthesis, the product is typically purified by recrystallization or chromatographic techniques. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.

- Mass spectrometry (MS) for molecular weight verification.

- Elemental analysis.

- Melting point determination.

Research Findings and Data Summary

While explicit experimental details for this specific compound are limited in public databases, the following data table summarizes typical parameters for the Suzuki coupling method relevant to this compound synthesis:

| Parameter | Typical Value | Notes |

|---|---|---|

| Catalyst loading | 2-5 mol% Pd(PPh3)4 | Efficient catalyst for coupling. |

| Base | Na2CO3 or K2CO3, 2 equiv | Ensures deprotonation and transmetallation. |

| Solvent system | Dioxane/H2O or THF/H2O | Biphasic system improves solubility. |

| Temperature | 80-100°C | Reflux conditions optimize yield. |

| Reaction time | 6-24 hours | Monitored by TLC or HPLC. |

| Yield | 60-85% | Depends on purity of reagents and conditions. |

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-phenylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents and bases for nucleophilic substitution; electrophiles and Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential:

The compound exhibits promising pharmacological properties, particularly as a potential therapeutic agent in treating various diseases, including cancer and neurological disorders. Its structure, which includes a pyrazole ring, is associated with multiple biological activities such as anti-inflammatory and anticancer effects .

Mechanism of Action:

Research indicates that the compound may interact with specific biological targets, potentially inhibiting enzymes that play critical roles in disease progression. For instance, it has been suggested that the compound can inhibit trypsin-like serine proteases, which are involved in various physiological processes, including digestion and inflammation.

Synthesis and Characterization

Synthetic Routes:

The synthesis of 4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-phenylamine typically involves several steps:

- Formation of the pyrazole ring through cyclocondensation reactions.

- Attachment to the phenylamine structure via nucleophilic substitution reactions.

- Purification and characterization using techniques such as NMR and mass spectrometry to confirm the molecular structure .

Characterization Data:

The compound has a molecular formula of and a molecular weight of approximately 232.29 g/mol. Its structural features include a cyclopropylmethyl group and a pyrazole moiety, which contribute to its biological activity .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of similar pyrazole derivatives, compounds were tested against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells. This suggests that this compound could be further explored as an anticancer agent.

Case Study 2: Neurological Disorders

Another investigation focused on the neuroprotective effects of pyrazole derivatives in models of neurodegeneration. The findings highlighted the ability of these compounds to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, indicating potential applications in treating conditions like Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following sections compare 4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-phenylamine with structurally related compounds from the literature, focusing on synthesis, structural features, and biological activity.

Structural Features

- Core Heterocycle: Unlike pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds in and ), the target compound lacks a fused pyrimidine ring.

- Substituents : The cyclopropylmethyl group on the pyrazole may enhance metabolic stability compared to bulkier substituents like p-tolyl or benzimidazole-phenylamine groups in analogs (e.g., ) .

Physicochemical Properties

- Solubility : The absence of a fused pyrimidine ring may increase aqueous solubility compared to pyrazolo-pyrimidine derivatives .

- Stability : The cyclopropylmethyl group could confer resistance to oxidative metabolism compared to analogs with alkyl or aryl substituents .

Data Table: Comparison of Structural and Functional Attributes

Research Findings and Implications

- Structural Simplicity vs. Activity : The target compound’s lack of a pyrimidine ring may limit its interaction with DNA or enzymes compared to ’s derivatives but could reduce off-target effects .

- Synthetic Accessibility : Its synthesis is likely less labor-intensive than pyrazolo-pyrimidine analogs, which require multi-step cyclization .

- Metabolic Profile : The cyclopropylmethyl group may improve pharmacokinetic properties, as seen in other small-ring substituents .

Actividad Biológica

4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H23N3, with a molecular weight of approximately 269.392 g/mol. The structure features a cyclopropylmethyl group attached to a pyrazole moiety and a phenylamine group, which contributes to its biological activity.

Synthesis Methods:

The synthesis typically involves:

- Formation of the Pyrazole Ring : Achieved through the reaction of cyclopropylmethyl hydrazine with appropriate carbonyl compounds.

- Substitution Reactions : The introduction of the phenylamine group can be accomplished via coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Biological Activity Overview

Research indicates that compounds containing pyrazole structures often exhibit significant biological activities. The following are key areas where this compound has shown promise:

Anticancer Properties

Studies have demonstrated that this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Antioxidant Activity

The compound has been evaluated for its antioxidant capacity using assays such as DPPH radical scavenging. The results indicate promising antioxidant properties comparable to established antioxidants.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Ascorbic Acid | 85% |

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects against various bacterial and fungal strains, indicating its potential for development as an antimicrobial agent.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The pyrazole ring can interact with enzymes such as cyclooxygenase (COX), potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory responses or cancer cell signaling pathways, altering their function.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to this compound:

- Anticancer Studies : A study focused on the inhibition of human farnesyltransferase (hFTase) demonstrated that similar pyrazole derivatives could effectively inhibit cancer cell growth at low concentrations, suggesting that structural modifications could enhance potency against specific cancers .

- Structure-Activity Relationship (SAR) : A comprehensive SAR study involving pyrazole derivatives highlighted the importance of substituents on the pyrazole ring for enhancing biological activity, particularly against COX enzymes .

- Metabolic Stability : Research indicated that modifications to the cyclopropyl group could improve metabolic stability without compromising biological efficacy, leading to better pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-phenylamine?

- Methodology : The compound can be synthesized via multi-step organic reactions, starting with functionalization of the pyrazole ring followed by cyclopropane coupling. Key steps include:

- N-Alkylation : Reacting 4-aminophenylpyrazole with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity .

- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Cyclopropane stability requires inert atmospheres (N₂/Ar) to prevent ring-opening side reactions .

Q. How can the molecular structure and substituent effects of this compound be validated experimentally?

- Analytical Techniques :

- X-ray Crystallography : Resolve the crystal structure to confirm the cyclopropylmethyl group's spatial orientation and hydrogen bonding with the phenylamine moiety. Use SHELX programs (SHELXL for refinement) to analyze bond angles and torsional strain .

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with structurally similar analogs (e.g., 1-(1-methyl-1H-pyrazol-4-yl)methanamine) to identify electronic effects of the cyclopropyl group .

Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?

- Assay Design :

- In vitro Binding : Screen against inflammatory pathway targets (e.g., COX-2, TNF-α) using fluorescence polarization or SPR assays.

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess baseline toxicity .

- Positive Controls : Include known pyrazole-based anti-inflammatory agents (e.g., Celecoxib) to benchmark activity .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported biological activities of pyrazole derivatives?

- Case Study : Structural analogs with substituent variations (e.g., cyclopropyl vs. phenyl groups) show divergent binding affinities. For example:

- Cyclopropyl Substituents : Introduce torsional strain, reducing steric hindrance and enhancing receptor fit (e.g., Ki = 12 nM for COX-2 inhibition vs. 45 nM for phenyl-substituted analogs) .

- Data Reconciliation : Use SHELXL-refined structures to correlate steric/electronic parameters (e.g., Hirshfeld surfaces) with activity trends .

Q. What strategies optimize the compound's metabolic stability without compromising activity?

- Approaches :

- Isotope Labeling : Synthesize deuterated analogs (e.g., cyclopropyl-d₂) to slow CYP450-mediated oxidation.

- Prodrug Design : Mask the phenylamine group with acetyl or carbamate protections, which hydrolyze in vivo .

Q. How can structure-activity relationship (SAR) studies explain selectivity for specific biological targets?

- SAR Framework :

- Key Modifications : Replace the cyclopropylmethyl group with bulkier substituents (e.g., cyclopentyl) to assess steric effects on target engagement.

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) using crystallographic data to predict binding modes. Correlate with experimental IC₅₀ values .

- Contradiction Analysis : If a methyl-substituted analog shows higher potency but lower selectivity, evaluate off-target interactions via kinome-wide profiling .

Q. What advanced techniques characterize its interaction with macromolecular targets (e.g., enzymes, DNA)?

- Methods :

- Cryo-EM : Resolve compound-enzyme complexes (e.g., bound to kinase domains) at near-atomic resolution.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

- Case Example : Affinity matrices (e.g., epoxy-activated agarose) can immobilize the compound for pull-down assays to identify novel protein targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.